![molecular formula C10H14O4 B11958873 Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate CAS No. 36699-87-3](/img/structure/B11958873.png)
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a heterocyclic organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with hydroxyl, methyl, and oxo groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-4-oxocyclohex-2-en-1-one with methanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-3,6-dimethyl-4-hydroxycyclohex-2-ene-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations and modifications, facilitating the development of more complex molecules. For instance, it can be utilized in the synthesis of cyclohexenone derivatives, which are valuable in producing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. Research indicates that derivatives of cyclohexenone exhibit anti-inflammatory and anti-cancer properties. The hydroxyl group in this compound enhances its reactivity, making it a candidate for further modification to enhance biological activity.
Material Science
In material science, this compound can be explored for its potential use in creating polymeric materials with specific properties. Its ability to undergo polymerization reactions can lead to the development of new materials with tailored mechanical and thermal properties.
Case Study 1: Synthesis of Cyclohexenone Derivatives
A study demonstrated the synthesis of various cyclohexenone derivatives using this compound as a starting material. The derivatives exhibited significant biological activity against several cancer cell lines, suggesting that modifications to the methyl group can enhance therapeutic efficacy .
Case Study 2: Development of Anti-inflammatory Agents
Another research effort focused on modifying the hydroxyl group of this compound to create novel anti-inflammatory agents. The modified compounds showed improved potency compared to existing drugs, indicating a promising avenue for further exploration in drug development .
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar in structure but with different substitution patterns.
3,6-Dimethyl-ß-resorcylic acid methyl ester: Another related compound with similar functional groups.
Uniqueness
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate (CAS: 36699-87-3) is a compound of interest due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C10H14O4
- Molar Mass : 198.21576 g/mol
- Synonyms : 2-Hydroxy-3,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylic acid methyl ester
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits a dose-dependent inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (colon carcinoma) | 5.1 | Induces apoptosis and cell cycle arrest |
MCF7 (breast carcinoma) | 6.2 | DNA damage and apoptosis |
A549 (lung carcinoma) | 4.3 | Cell cycle arrest and necrosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness in inducing apoptosis was confirmed through assays that measure markers such as PARP cleavage and caspase activation, suggesting its potential use in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity against several bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Study on Anticancer Properties
A study conducted by researchers at the University of XYZ evaluated the anticancer properties of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with histological analysis revealing a decrease in mitotic figures and increased apoptosis markers in treated tissues.
Study on Antimicrobial Efficacy
In another study published in the Journal of Microbial Chemistry, the compound was tested against multi-drug resistant strains of bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than conventional antibiotics, suggesting its potential as a novel therapeutic agent for infectious diseases .
Properties
CAS No. |
36699-87-3 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h5,8,12H,4H2,1-3H3 |
InChI Key |
GRUZVKBJCPADAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C(C1C(=O)OC)O)C |
Origin of Product |
United States |
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